2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule . It is a remarkable biomedical compound, meticulously engineered for the research of compound-resistant strains affirmed in diverse pathogen-induced infections .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and the SMILES notation provided . The IUPAC name and SMILES notation provide a detailed description of the compound’s structure, including the types and arrangement of atoms, and the bonds between them .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various heterocycles, including triazolo[4,3-a]pyrimidines, has been explored for their potential insecticidal activities. For instance, a study detailed the synthesis of new heterocycles incorporating a thiadiazole moiety, demonstrating the versatility of similar compounds in producing a range of derivatives with potential biological activities (Fadda et al., 2017).
- The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the therapeutic potential of such compounds. The study involved synthesizing derivatives through various chemical reactions, showing the chemical versatility of the triazolo[4,5-d]pyrimidin scaffold (Medwid et al., 1990).
Biological Applications and Potential Therapeutic Uses
- Research on triazolo[4,3-a]pyrimidines and related structures has revealed their potential as amplifiers of phleomycin against E. coli, indicating their usefulness in enhancing antibiotic efficacy. The study on the synthesis and activity of these compounds as amplifiers provides insights into their pharmacological potential (Brown et al., 1978).
- The development of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the pharmaceutical applications of triazolopyrimidine derivatives. These compounds have shown significant COX-2 selectivity and analgesic and anti-inflammatory activities, underscoring their therapeutic potential (Abu‐Hashem et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-2-29-17-11-7-6-10-16(17)24-18(28)13-30-21-19-20(22-14-23-21)27(26-25-19)12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVITXKLTPOVALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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